![molecular formula C13H9NO4S B1415333 Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate CAS No. 2197056-81-6](/img/structure/B1415333.png)
Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate
説明
“Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate” is a chemical compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring with atoms of nitrogen and oxygen . Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are often used as intermediates for the synthesis of new chemical entities .
Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These interactions make the derivatives exhibit potential application in various fields科学的研究の応用
Oxidation and Synthesis Processes
- Methyl groups in similar compounds have been oxidized, leading to the formation of carboxylic acids and formyl derivatives. Such processes are crucial in the synthesis of various chemical compounds (El’chaninov, Simonov, & Simkin, 1982).
- Arylation of related furan-carboxylic acids, leading to the synthesis of complex heterocycles such as thiadiazole, oxadiazole, and triazolothiadiazole derivatives, demonstrates the compound's utility in creating diverse molecular structures (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Functionalization and Derivative Formation
- The inclusion of thiophene moieties in reactions, as demonstrated in related compounds, allows for the synthesis of long-chain esters with unique properties, potentially useful in pharmacological and industrial applications (Yang, Nandy, Selvakumar, & Fang, 2000).
- Synthesis of methyl thiophen-carboxylates and their transformation into amino triazines showcases the compound's versatility in producing a wide range of derivatives for varied applications (Krinochkin et al., 2021).
Antibacterial Properties
- Derivatives of similar furan-carboxylic acids have been synthesized and evaluated for their antibacterial properties, suggesting potential applications in the development of new antibacterial agents (Iradyan et al., 2014).
Spectrophotometric Applications
- Azo-dyes based on thiophen derivatives, like the compound , have been synthesized and studied for their spectrophotometric properties, indicating applications in analytical research (Barabash, Ostapiuk, Shehedyn, & Ostapiuk, 2020).
Catalytic Applications
- The compound's related structures have been used in C-H bond activation and borylation reactions catalyzed by iron complexes, highlighting potential catalytic applications in organic synthesis (Hatanaka, Ohki, & Tatsumi, 2010).
作用機序
Target of Action
Compounds containing oxazole and thiophene moieties have been reported to possess a wide range of therapeutic properties . These compounds are known to interact with various biological targets, leading to diverse pharmacological effects .
Mode of Action
It is known that the oxazole and thiophene moieties in the compound can interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing oxazole and thiophene moieties have been reported to influence a variety of biochemical pathways, leading to diverse therapeutic effects .
Result of Action
Compounds containing oxazole and thiophene moieties are known to exert a variety of biological effects, which could be attributed to their interactions with various cellular targets .
生化学分析
Biochemical Properties
Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s oxazole ring is known for its biological activity, which includes antimicrobial, anticancer, and anti-inflammatory properties . It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation and pain. Additionally, the furan and thiophene rings contribute to the compound’s ability to bind to proteins and nucleic acids, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the body’s defense mechanisms. Furthermore, the compound’s interaction with cellular receptors and enzymes can alter metabolic pathways, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For example, the compound’s interaction with cyclooxygenase enzymes inhibits the production of prostaglandins, which are mediators of inflammation and pain. Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity, thereby regulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and gene expression changes. The degradation products of the compound may also have biological activity, which can complicate the interpretation of long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit inflammation and pain without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage, gastrointestinal disturbances, and hematological changes. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and reduction . The resulting metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes. The subcellular localization of the compound can determine its specific biological effects and therapeutic applications.
特性
IUPAC Name |
methyl 3-[5-(1,3-oxazol-5-yl)furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c1-16-13(15)12-8(4-5-19-12)9-2-3-10(18-9)11-6-14-7-17-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCSLDZLKOOYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C3=CN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



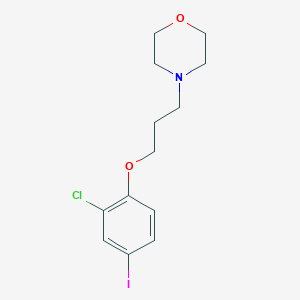
![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)
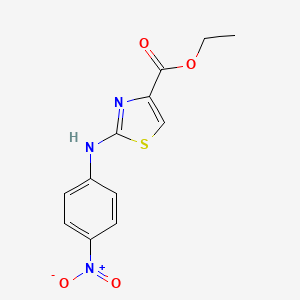
![1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415257.png)
![[(3-Formyl-2h-chromen-4-yl)thio]acetic acid](/img/structure/B1415258.png)
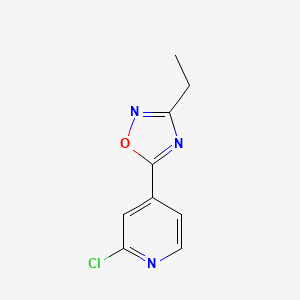
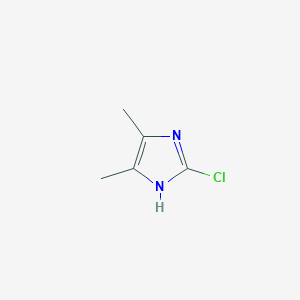
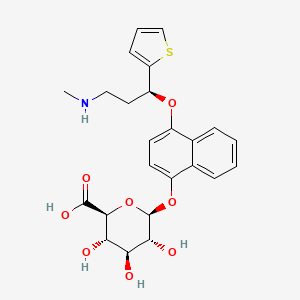
![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)
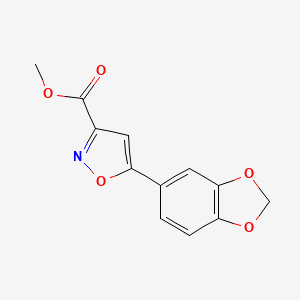
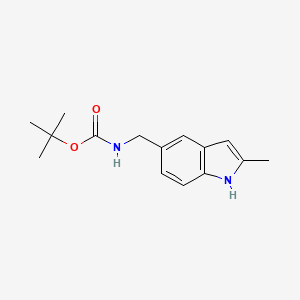
![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)
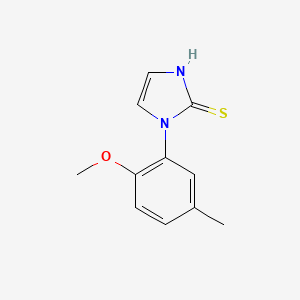
![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)